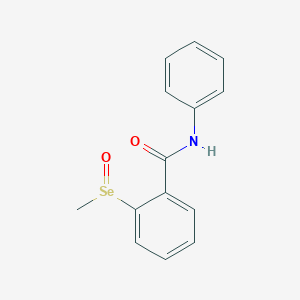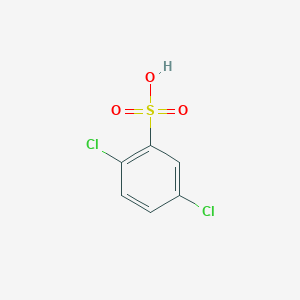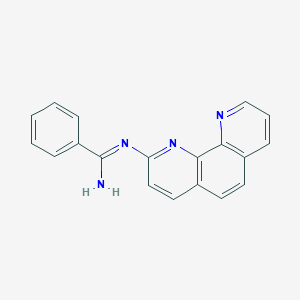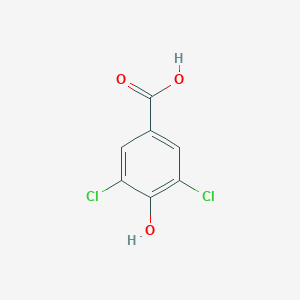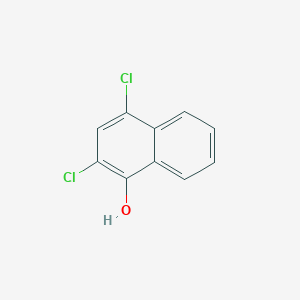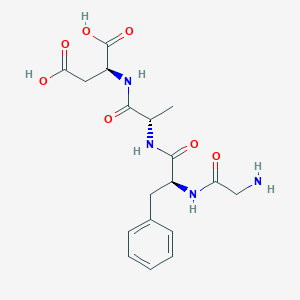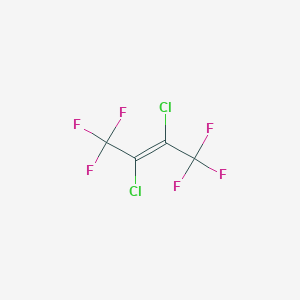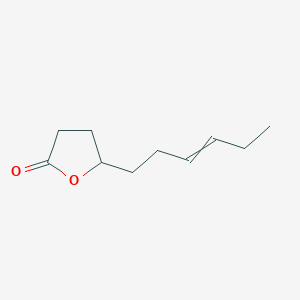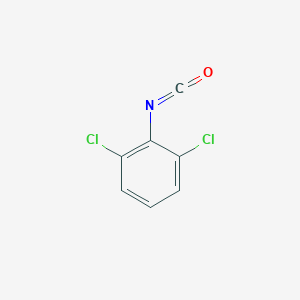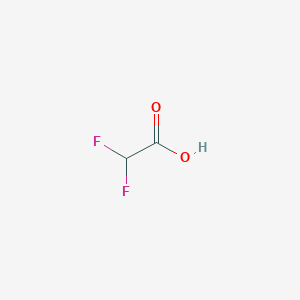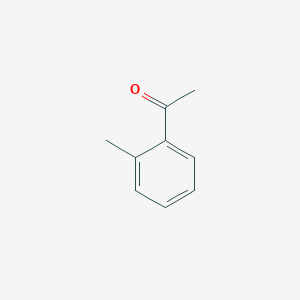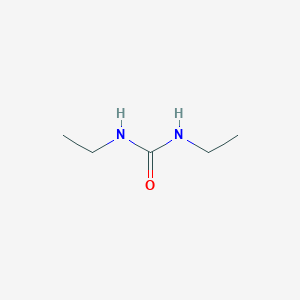
1,3-Diethylurea
Overview
Description
1,3-Diethylurea is a chemical compound that has been studied in various contexts, including its role as a catalyst and its interactions with other chemical species. It has been demonstrated to catalyze transition-metal-free arylations of unactivated aromatic C-H bonds with aryl iodides, showcasing its potential in organic synthesis . Additionally, 1,3-diethylurea forms adducts with other compounds, such as pyrazine-2,3-dicarboxylic acid, indicating its ability to participate in hydrogen-bonding interactions and form complex structures .
Synthesis Analysis
The synthesis of 1,3-diethylurea derivatives has been explored in several studies. For instance, a Ni(II) complex of 1,1-diethyl-3-(2-chlorobenzoyl) thiourea was synthesized and characterized, revealing insights into the coordination chemistry of urea derivatives . Another study reported the preparation of a compound containing a 1,1-diethylurea moiety, which was confirmed using various spectroscopic techniques, including NMR and FT-IR .
Molecular Structure Analysis
The molecular structure of 1,3-diethylurea derivatives has been elucidated using X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of a Ni(II) complex showed a planar coordination by sulfur and oxygen atoms . In another case, the molecular structure of a 1,1-diethylurea derivative was optimized using DFT and compared with the crystal structure obtained from X-ray diffraction, demonstrating a close match between theoretical and experimental data .
Chemical Reactions Analysis
1,3-Diethylurea has been shown to participate in chemical reactions as a catalyst. It catalyzed the arylation of unactivated arenes with aryl iodides, a process that involves radical intermediates . This highlights the reactivity of 1,3-diethylurea and its potential utility in facilitating organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-diethylurea derivatives can be inferred from their structural characteristics and reactivity. For instance, the crystallinity of polymers derived from 1,3-dienes catalyzed by a diethylurea-containing catalyst can vary with temperature, as amorphous polymers are formed at 25°C, while crystalline polymers are obtained below 0°C . The coordination geometry and bond lengths in complexes also provide insights into the chemical behavior of these urea derivatives .
Scientific Research Applications
Organocatalysis
1,3-Diethylurea has been shown to catalyze transition-metal-free arylations of unactivated aromatic C-H bonds with aryl iodides, as demonstrated in a study by Zhao et al. (2018). This process allows for moderate to excellent yields across a range of aryl iodides and arenes (Zhao, Xu, Wu, Zhang, & Zhang, 2018).
Supramolecular Chemistry
Research by Świergiel and Jadżyn (2016) has shown that 1,3-Diethylurea can form different supramolecular entities, like highly polar polymeric chains and non-polar cyclic dimers, depending on its substitution pattern. This versatility highlights its potential in designing novel materials (Świergiel & Jadżyn, 2016).
Ultrasonic Studies
An ultrasonic study of aqueous solutions of 1,3-Diethylurea by Sasaki and Arakawa (1969) revealed insights into the solute's influence on the structure of the solvent. This study provided valuable data on absorption coefficient and viscosity, contributing to the understanding of the structural dynamics in solutions (Sasaki & Arakawa, 1969).
Crystallography
Research by Smith and Kennard (2000) demonstrated the crystal and molecular structure of 1,3-Diethylurea in combination with pyrazine-2,3-dicarboxylic acid. This study offers insights into hydrogen-bonding interactions and polymer structures, which are fundamental in crystal engineering (Smith & Kennard, 2000).
Chemical Reactions on Surfaces
Studies on the reactions of ethyl isocyanate and silica surfaces, as investigated by Eley, Kiwanuka, and Rochester (1973), have shown the formation of compounds like 1,3-Diethylurea on silica surfaces. Such studies are crucial for understanding surface chemistry and catalysis (Eley, Kiwanuka, & Rochester, 1973).
Safety and Hazards
1,3-Diethylurea may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to use this substance only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
While the specific future directions for 1,3-Diethylurea are not explicitly mentioned in the search results, it is worth noting that urea derivatives, including 1,3-Diethylurea, have diverse applications in various industries, such as the pharmaceutical, chemical, and agrochemical industries . Therefore, the development of more efficient synthesis methods and the exploration of new applications could be potential future directions for 1,3-Diethylurea.
Mechanism of Action
Target of Action
Urea derivatives are known to interact with a variety of biological targets, including enzymes and receptors, to modulate their activity .
Mode of Action
It has been shown that urea bonds can become dynamic in nature through mediation of zinc salts . This dynamic covalent character of urea in the presence of zinc ions is confirmed through dissociation reaction experiments and quantum chemical calculations of small-molecule model urea compounds .
Biochemical Pathways
Metabolomics studies have shown that urea derivatives can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways .
Pharmacokinetics
The compound’s molecular weight (11616) and its physical properties such as melting point (112-113 °C) suggest that it may have good bioavailability .
Result of Action
It is known that urea derivatives can establish key drug-target interactions and fine-tune crucial drug-like properties .
Action Environment
It has been shown that the presence of water can significantly influence the polymorphism of urea derivatives, including 1,3-dimethylurea .
properties
IUPAC Name |
1,3-diethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3-6-5(8)7-4-2/h3-4H2,1-2H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAVGZYKJNOTPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211365 | |
| Record name | Urea, N,N'-diethyl (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 1,3-Diethylurea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19251 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,3-Diethylurea | |
CAS RN |
623-76-7 | |
| Record name | N,N′-Diethylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | sym-Diethylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diethylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N,N'-diethyl (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SYM-DIETHYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JWC8EN6FM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone:
- Infrared (IR) spectroscopy: Studies show characteristic peaks corresponding to N-H stretching, C=O stretching (amide I band), and N-H bending (amide II band) vibrations, confirming its structure [, , ].
A: 1,3-diethylurea is a relatively stable compound. It has been used as a co-catalyst in palladium-catalyzed amination reactions of allylic alcohols [, ]. Its role is attributed to the formation of a cooperative hydrogen-bonding array with the hydroxyl group of the allyl alcohol, which in turn strengthens the hydrogen bond between the alcohol and the palladium complex []. This interaction facilitates the oxidative addition step, crucial for the reaction's progress. The specific reaction conditions and material compatibility haven't been extensively detailed in the provided abstracts.
A: 1,3-diethylurea acts as a co-catalyst in palladium-catalyzed amination reactions, specifically in the direct activation of allylic alcohols [, ]. This catalytic activity is attributed to its ability to form hydrogen bonds. DFT calculations revealed that 1,3-diethylurea creates a hydrogen-bonding network with both the allyl alcohol substrate and the phosphoramidite palladium catalyst []. This network facilitates the crucial C-O oxidative addition step, effectively lowering the activation energy barrier and promoting the reaction. Notably, this system offers a "greener" approach as it utilizes readily available allyl alcohols and produces water as the sole byproduct []. This catalytic system holds potential applications in fine chemical synthesis, particularly for pharmaceuticals and fragrances, due to its ability to activate biomass-derived terpenols [].
A: Computational chemistry plays a significant role in understanding the interactions of 1,3-diethylurea with other molecules. For example, Density Functional Theory (DFT) calculations were employed to elucidate the mechanism of palladium-catalyzed amination reactions using 1,3-diethylurea as a co-catalyst []. These calculations revealed the formation of a crucial hydrogen-bonding network between 1,3-diethylurea, the allyl alcohol substrate, and the palladium catalyst, providing insights into the reaction mechanism at a molecular level.
A: While specific SAR studies for 1,3-diethylurea weren't described in the provided research, related studies on its interaction with nitrobenzene anion radicals can provide insights []. These studies demonstrated that increasing the electron-donating capacity of 1,3-diethylurea through structural modifications could enhance its binding affinity to the anion radicals []. This suggests that modifications altering its hydrogen bond donating ability could significantly influence its interaction with other molecules. Further research focused on systematic structural changes is needed to establish a comprehensive SAR profile.
ANone: While specific stability data isn't available in the provided abstracts, 1,3-diethylurea is generally considered stable under standard conditions. There's no mention of specific formulation strategies for this compound in the provided research.
ANone: The provided research focuses primarily on the physicochemical properties and catalytic applications of 1,3-diethylurea. Information regarding its pharmacological properties (PK/PD, efficacy, toxicity), drug delivery aspects, biomarkers, analytical method validation, environmental impact, dissolution, or alternatives is not discussed in the provided abstracts. Further research is needed to explore these aspects.
A: Early research on 1,3-diethylurea focused on its synthesis and fundamental properties []. Later studies explored its physicochemical behavior in solution, including its apparent molar volume in various solvents like water, methanol, and alkali chloride solutions [, ]. These studies provided insights into its interactions with different solvent environments. More recently, 1,3-diethylurea gained attention as a co-catalyst in organic synthesis, particularly in palladium-catalyzed reactions [, ]. This application highlights its potential in developing efficient and environmentally friendly synthetic methodologies.
A: Research on 1,3-diethylurea bridges several disciplines. Its use as a co-catalyst in palladium-catalyzed reactions exemplifies a synergy between organic chemistry and catalysis [, ]. Moreover, understanding its interactions with biological systems, like its influence on myosin activity, connects it to biochemistry and biophysics []. Computational chemistry plays a crucial role in deciphering the mechanisms of its interactions at a molecular level, providing a theoretical foundation for its observed properties [, ]. Such interdisciplinary research is crucial for advancing our understanding and expanding the applications of this versatile compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



